molecular formula C5H10O4 B044311 (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol CAS No. 113890-38-3

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Cat. No.: B044311
CAS No.: 113890-38-3
M. Wt: 134.13 g/mol
InChI Key: PDWIQYODPROSQH-WISUUJSJSA-N
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Description

Deoxyribose, also known as 2'-deoxy-D-ribose, belongs to the class of organic compounds known as pentoses. These are monosaccharides in which the carbohydrate moiety contains five carbon atoms. Deoxyribose exists as a solid, very soluble (in water), and a very weakly acidic compound (based on its pKa). Deoxyribose has been primarily detected in feces.

Properties

IUPAC Name

(2S,4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWIQYODPROSQH-WISUUJSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](O[C@@H]1O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347412
Record name 2-Deoxy-beta-L-erythro-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deoxyribose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003224
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

113890-38-3, 533-67-5
Record name 2-Deoxy-beta-L-erythro-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deoxyribose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003224
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

91 °C
Record name Deoxyribose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003224
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol
Reactant of Route 2
(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol
Reactant of Route 3
(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol
Reactant of Route 4
(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol
Reactant of Route 5
(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol
Reactant of Route 6
(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol
Customer
Q & A

Q1: What is the molecular formula and weight of 2'-Deoxy-D-ribose?

A1: The molecular formula of 2'-Deoxy-D-ribose is C5H10O4, and its molecular weight is 134.13 g/mol.

Q2: How does the structure of 2'-Deoxy-D-ribose differ from D-ribose?

A2: 2'-Deoxy-D-ribose lacks a hydroxyl group (-OH) at the 2' carbon of the ribose ring, distinguishing it from D-ribose. This structural difference significantly impacts its biological role in DNA structure and stability. [, , , , ]

Q3: What spectroscopic techniques have been used to characterize 2'-Deoxy-D-ribose?

A3: Researchers have employed various spectroscopic techniques to elucidate the structure and behavior of 2'-Deoxy-D-ribose. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR relaxation and NOE studies have been crucial in understanding the conformational flexibility of the deoxyribose ring in solution. [, ] These studies showed that the C-2' carbon in 2'-Deoxy-D-ribose exhibits more rapid puckering motion compared to other carbons in the ring. This flexibility plays a role in the overall conformation and dynamics of DNA.
  • Fourier-transform microwave spectroscopy: This technique has been instrumental in identifying and characterizing different pyranose forms of free 2-deoxy-D-ribose in the gas phase. []
  • Infrared (IR) Spectroscopy: IR spectroscopy has been used to study 2-deoxy-D-ribose in inert matrices, providing insights into its conformational preferences and hydrogen-bonding interactions. []

Q4: What is the role of 2'-Deoxy-D-ribose in DNA?

A4: 2'-Deoxy-D-ribose forms the backbone of DNA strands, linking phosphate groups with nucleobases. The absence of the 2'-hydroxyl group contributes to DNA's greater stability compared to RNA, which utilizes D-ribose. [, , ]

Q5: How does 2'-Deoxy-D-ribose interact with thymidine phosphorylase (TP)?

A5: Thymidine Phosphorylase (TP) catalyzes the breakdown of thymidine into thymine and 2-Deoxy-D-ribose-1-phosphate. This enzymatic activity has been linked to angiogenesis and tumor progression. [, , ]

Q6: Can 2'-Deoxy-D-ribose be utilized as a sole carbon source by bacteria?

A6: While Escherichia coli K12 cannot utilize 2'-Deoxy-D-ribose as a sole carbon source, Salmonella enterica can. This difference arises from the presence of a specific operon, deoQKPX, in Salmonella enterica that encodes enzymes essential for 2'-Deoxy-D-ribose catabolism. []

Q7: What is the relationship between 2'-Deoxy-D-ribose and hypoxia-inducible factor-1α (HIF-1α)?

A7: 2'-Deoxy-D-ribose has been shown to inhibit the upregulation of HIF-1α induced by hypoxia. It achieves this by enhancing the interaction between HIF-1α and the von Hippel-Lindau (VHL) protein, leading to increased HIF-1α hydroxylation and subsequent degradation. []

Q8: Can 2'-Deoxy-D-ribose be used as a starting material for the synthesis of other compounds?

A8: Yes, 2'-Deoxy-D-ribose serves as a valuable chiral building block in organic synthesis. Researchers have utilized it to synthesize various compounds, including:

  • Optically active trisubstituted α, β-Butenolide. []
  • Novel pyrrolidine C-nucleosides. []
  • 4′-thio-2′-deoxypyrimidine nucleosides. []
  • Neuroprotective agents like (+)-Lycibarbarine A and (-)-Lycibarbarine B. []
  • 4-hydroxybenzylideneacetone (4-HBA). []

Q9: What are the implications of 2'-Deoxy-D-ribose's interaction with metal ions?

A9: Studies have demonstrated that 2'-Deoxy-D-ribose and its phosphorylated forms can interact with metal ions like dimethyltin(IV). These interactions primarily involve the phosphate groups and the hydroxyl groups of the sugar moiety. [] Such interactions might have implications for the structural integrity of DNA and its susceptibility to metal-induced damage.

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